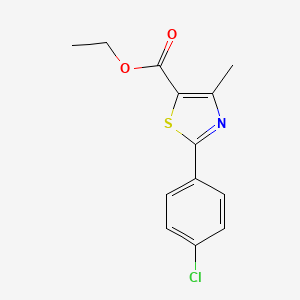

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (ECTC) is a synthetic compound with a wide range of applications in scientific research. ECTC is a thiazole derivative that has been extensively studied for its biochemical and physiological effects. It has been used in laboratory experiments for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for various reactions, and as a tool for studying the structure and function of proteins.

Applications De Recherche Scientifique

Medicine

In the field of medicine, this compound shows promise due to its structural similarity to thiazole derivatives, which are known for their antitumor and cytotoxic activities . Research suggests that certain thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer. This indicates potential applications in cancer therapy and drug development .

Agriculture

Thiazole derivatives, including compounds similar to Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, have been explored for their use in agriculture. They are particularly interesting for their role in plant growth regulation and pesticide development . The compound’s structural features may contribute to the synthesis of new agrochemicals aimed at enhancing crop protection and yield.

Material Science

In material science, related thiazole compounds have been utilized in the creation of organic semiconductors . These materials are valuable for their optical properties and potential use in solar cells , OLEDs , and sensors . The compound’s ability to form thin films through thermal evaporation techniques suggests its utility in electronic device fabrication .

Environmental Science

While direct applications in environmental science are not explicitly documented for Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, related chlorophenyl compounds are used in the synthesis of various chemicals. These substances could be investigated for environmental monitoring and remediation technologies to address pollution and contamination issues .

Biochemistry

Biochemically, thiazole and its derivatives play a crucial role in enzyme inhibition and metabolic pathway regulation . The compound could be pivotal in studying protein-ligand interactions and developing biochemical assays for research purposes.

Pharmacology

Thiazole derivatives have a broad spectrum of pharmacological activities, including antimicrobial , antiviral , and anti-inflammatory effects . Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate could be a candidate for pharmaceutical research aimed at discovering new therapeutic agents with improved efficacy and reduced resistance profiles.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes at the molecular level that result in its biological effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDMHBKOGBVDJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372485 |

Source

|

| Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

54001-12-6 |

Source

|

| Record name | 5-Thiazolecarboxylic acid, 2-(4-chlorophenyl)-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54001-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.